molecular formula C13H13N5O3 B2690202 Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 332026-91-2

Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B2690202
CAS No.: 332026-91-2
M. Wt: 287.279
InChI Key: MEXYDCGTNFLIOA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a novel chemical hybrid designed for advanced medicinal chemistry and drug discovery research. This compound features a synthetically versatile molecular architecture, incorporating a 1H-benzo[d]imidazole core linked to a 4-amino-1,2,5-oxadiazol-3-yl (furazan) heterocycle via an acetamide ester functional group. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and biological targets . The 1,2,5-oxadiazole ring, particularly with an amino substituent, serves as a key pharmacophore and is used as a metabolically stable bioisostere for ester and amide functionalities, which can improve a compound's pharmacokinetic profile . The presence of the ethyl ester group offers a handle for further synthetic modification, such as hydrolysis to acids or conversion to hydrazides, enabling the exploration of structure-activity relationships (SAR). This molecule is of significant interest for researchers developing multi-target therapeutic agents, with potential applications in oncology and central nervous system (CNS) disorders. Its structure suggests potential mechanisms of action could include the inhibition of key enzymes like acetylcholinesterase (AChE) or histone deacetylase (HDAC), which are common targets for related heterocyclic hybrids . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-2-20-10(19)7-18-9-6-4-3-5-8(9)15-13(18)11-12(14)17-21-16-11/h3-6H,2,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXYDCGTNFLIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with a benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

    Substitution: Various electrophiles, such as alkyl halides, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzimidazole and oxadiazole exhibit significant anticancer properties. Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate has shown promising results in inhibiting various cancer cell lines. For instance:

  • A study highlighted the cytotoxic effects of related compounds against leukemia and melanoma cell lines, demonstrating a mean GI50 value significantly lower than standard chemotherapeutics like bendamustine and chlorambucil .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported that benzimidazole derivatives possess antibacterial and antifungal activities:

  • One study found that certain derivatives exhibited minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting potential use as antimicrobial agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that incorporate the benzimidazole scaffold with oxadiazole functionalities. The structure–activity relationship (SAR) studies indicate that modifications on the benzimidazole or oxadiazole rings can significantly influence the biological activity of the compounds.

Case Study 1: Antiproliferative Activity

In a recent investigation, a series of benzimidazole derivatives were synthesized and screened for antiproliferative activity against breast cancer cell lines (MDA-MB-231). Among these derivatives, one compound demonstrated an IC50 value of 8 µg/mL against Streptococcus faecalis, indicating robust activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds derived from benzimidazole frameworks. Compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), with some exhibiting IC50 values in the range of 8–13.7 µM . This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole and benzimidazole moieties can bind to active sites, influencing the activity of these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituent Synthesis Method Key Biological Activity Reference
Ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate (II) Phenyl N-alkylation with ethyl chloroacetate in KOH/DMSO Limited EGFR kinase inhibition (IC₅₀ > 10 μM)
Ethyl 2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetate (5) Propylthio Alkylation with chloroethylacetate in DMF/K₂CO₃ Unreported in provided data
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid Benzylthio High-throughput screening hit CRTh2 receptor antagonism (IC₅₀ ~ 0.1 μM)
Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate 1-Methylpyrazole Undescribed in evidence Unreported
(E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) Ethylthio + hydrazide Condensation with aromatic aldehydes α-Glucosidase inhibition (IC₅₀ = 6.10 μM)
2-(2,4-Dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole (25) Oxadiazole Condensation reactions Potent α-glucosidase inhibition (IC₅₀ = 3.23 μM)

Substituent Effects on Bioactivity

Phenyl vs. Oxadiazole Substituents

  • The bulky aromatic group may hinder target binding due to steric effects.
  • Oxadiazole-containing derivatives (e.g., Compound 25) demonstrate superior enzymatic inhibition, particularly against α-glucosidase (IC₅₀ = 3.23 μM vs. 378.2 μM for acarbose) . The oxadiazole’s electron-withdrawing nature and hydrogen-bonding capacity likely enhance target engagement, though direct data for the target compound remains unreported.

Thioether vs. Oxadiazole Substituents

  • Propylthio-/benzylthio-substituted analogs (e.g., Compounds 5 and 12) show varied activities.
  • Oxadiazole derivatives outperform thioether analogs in α-glucosidase inhibition, suggesting that electronic properties (e.g., dipole interactions) are critical for this target .

Heterocyclic Diversity

  • Pyrazole-substituted analogs (e.g., Compound in ) and imidazole derivatives () highlight the role of heterocycle size and electronics.

Pharmacological Potential and Limitations

  • The 4-amino-1,2,5-oxadiazole group in the target compound may confer advantages in targeting enzymes like α-glucosidase or kinases, though empirical data is lacking.
  • Discontinued status () implies unresolved challenges, such as metabolic instability (common with ester moieties) or insufficient efficacy in vivo.

Biological Activity

Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13N5O3
  • Molecular Weight : 287.27 g/mol
  • CAS Number : 3750751

Biological Activity Overview

The compound exhibits a range of biological activities including antiproliferative , antimicrobial , and antifungal properties. The following sections detail these activities based on recent studies.

Antiproliferative Activity

Recent research indicates that derivatives of benzimidazole, including those containing the oxadiazole moiety, show promising antiproliferative effects against various cancer cell lines. For instance:

  • A study demonstrated that certain benzimidazole derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line with IC50 values as low as 16.38 μM for the most effective compounds .
CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1eMDA-MB-23129.39
3gMDA-MB-231>100

Mechanistically, these compounds induce apoptosis through the disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors such as cytochrome c .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

For example:

  • The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 8 μg/mL and 4 μg/mL respectively .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli4
Methicillin-resistant S. aureus4

The mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Antifungal Activity

The antifungal properties of this compound were also investigated, revealing moderate activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The MIC values for these fungi ranged around 64 μg/mL .

Case Studies and Research Findings

  • Study on Anticancer Properties : A comprehensive review highlighted that the hybridization of oxadiazole with other pharmacophores enhances anticancer potential by targeting specific enzymes involved in cell proliferation . This suggests that this compound could serve as a lead compound for developing new anticancer agents.
  • Antimicrobial Efficacy Evaluation : In a comparative study involving various benzimidazole derivatives, this compound showed superior activity against resistant strains compared to traditional antibiotics like amikacin .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key AdvantageReference
CBr4-catalyzedCBr4, DMSO/toluene50–85High atom economy
Benzyl ester intermediateCH2Cl2, DIPEA70–88Mild conditions
CyclizationDiphenyl carbonateN/ARegioselective

How can structural modifications at the benzimidazole or oxadiazole rings influence biological activity?

Q. Advanced Research Focus

  • Oxadiazole substitutions : Derivatives with 4-amino-1,2,5-oxadiazole show enhanced α-glucosidase inhibition (IC50 = 3.23–7.34 μM vs. acarbose IC50 = 378.2 μM). Substituents like ethylthio or dichlorophenyl improve binding affinity .
  • Benzimidazole functionalization : Acetohydrazide derivatives (e.g., 2-(ethylthio)-1H-benzo[d]imidazole) exhibit anti-inflammatory activity via cyclooxygenase inhibition, with IC50 values <10 μM .
  • Hybrid structures : Coupling with coumarin or thiadiazole moieties enhances antibacterial and antitubercular activity .

What analytical techniques are critical for characterizing purity and structure?

Q. Basic Research Focus

  • TLC and melting point : Used for preliminary purity assessment (e.g., Rf = 0.77 in hexane:ethyl acetate (60:40); mp = 209–211°C) .
  • LC-MS and exact mass spectrometry : Confirm molecular identity (e.g., exact mass = 432.1388708 for C22H28N2O3S2 derivatives) .
  • 1H/13C NMR : Resolve tautomeric mixtures (e.g., 2a/2a’ isomers in ) .

How do reaction conditions impact yield and atom economy?

Q. Advanced Research Focus

  • Solvent effects : Polar aprotic solvents (DMSO) improve reaction rates in CBr4-catalyzed syntheses, while dichloromethane minimizes side reactions in esterification .
  • Catalyst loading : CBr4 (10 mol%) balances cost and efficiency, achieving >80% atom economy .
  • Temperature : Reflux in acetic acid (3–5 h) ensures complete cyclization in thiazolidinone derivatives .

What in vitro assays evaluate biological activity, and what are key findings?

Q. Advanced Research Focus

  • α-Glucosidase inhibition : Derivatives with ethylthio-benzimidazole show IC50 = 6.10–7.34 μM, suggesting antidiabetic potential .
  • Cyclooxygenase (COX) inhibition : Acetohydrazides reduce inflammation via COX-2 selectivity (IC50 < 5 μM) .
  • Antimicrobial activity : Coumarin-benzimidazole hybrids inhibit MDR-TB strains at MIC = 2–8 μg/mL .

Q. Table 2: Biological Activity Data

Derivative ClassTargetIC50/MICReference
Ethylthio-benzimidazoleα-Glucosidase6.10–7.34 μM
AcetohydrazidesCyclooxygenase-2<5 μM
Coumarin hybridsMDR-TB2–8 μg/mL

How can computational modeling elucidate binding mechanisms?

Q. Advanced Research Focus

  • Molecular docking : Predicts interactions between oxadiazole derivatives and α-glucosidase active sites (e.g., hydrogen bonding with catalytic residues) .
  • Molecular dynamics (MD) : Simulates stability of benzimidazole-thiadiazole hybrids in PheRS substrate binding pockets, guiding SAR optimization .

How to resolve contradictions in synthetic or biological data?

Q. Advanced Research Focus

  • Yield discrepancies : Compare solvent polarity (e.g., DMSO vs. acetic acid) and catalyst efficiency (CBr4 vs. diphenyl carbonate) .
  • Bioactivity variability : Assess substituent electronic effects (e.g., electron-withdrawing groups on oxadiazole enhance enzyme inhibition) .

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